![molecular formula C13H14O4 B2718664 2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 923249-44-9](/img/structure/B2718664.png)
2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 . It is a derivative of indene, which is a polycyclic aromatic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). For instance, a similar compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring, were identified .Applications De Recherche Scientifique
Environmental Impact and Toxicology of Similar Compounds
- Global Trends in Toxicology Studies : Research has focused on the environmental impact and toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with similar functional groups, indicating a growing concern for its effects on non-target species and ecosystems. Studies suggest a need for further investigation into the molecular biology of 2,4-D, particularly regarding gene expression and pesticide degradation (Zuanazzi et al., 2020).
Biotechnological Applications
- Acetic Acid Bacteria in Fermentation : Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages. This review highlights the importance of these bacteria in biotechnological applications, including their role in producing vitamin C and their potential in developing new types of fermented products (Lynch et al., 2019).
Industrial and Environmental Applications
Organic Corrosion Inhibitors : The use of acetic acid and other organic acids as corrosion inhibitors in industrial cleaning highlights the importance of such compounds in protecting metals and alloys in acidic solutions. This review focuses on their mechanisms and effectiveness in various industrial applications (Goyal et al., 2018).
Peracetic Acid for Wastewater Disinfection : Peracetic acid, related to acetic acid through its functional groups, is noted for its effectiveness as a disinfectant in wastewater treatment, offering advantages such as broad-spectrum antimicrobial activity and absence of toxic by-products (Kitis, 2004).
Research on Related Chemical Structures and Effects
- Cell Death Induced by Acetic Acid in Yeasts : This study delves into the molecular events and mechanisms behind cell death induced by acetic acid in yeast, contributing to our understanding of regulated cell death and its implications for both biotechnology and biomedicine (Chaves et al., 2021).
Mécanisme D'action
Target of Action
The compound “2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a potential target interaction for this compound.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known activities of indole derivatives, it could potentially have a range of effects depending on the specific targets it interacts with .
Propriétés
IUPAC Name |
2-[(1,7-dimethyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-4-10(17-6-11(15)16)13-9(14)5-8(2)12(7)13/h3-4,8H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFTPZBZQUDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

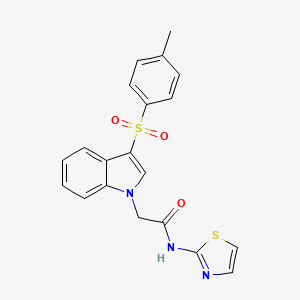

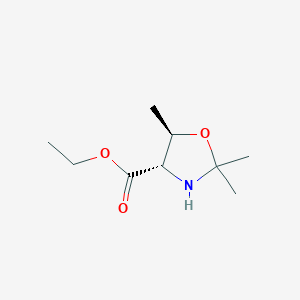
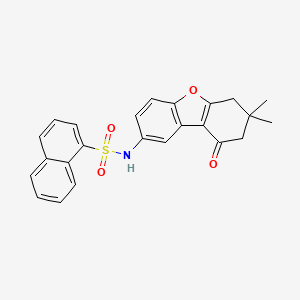
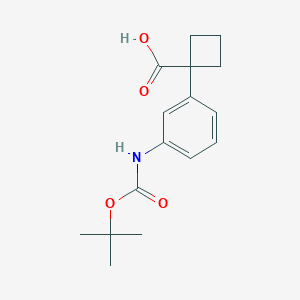

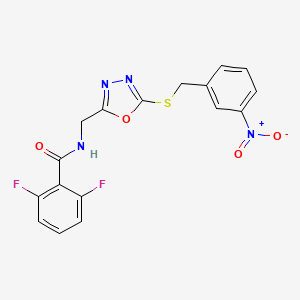
![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)
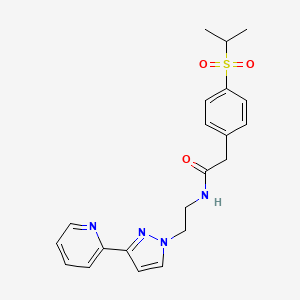
![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)
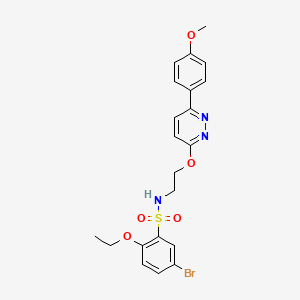
![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)